molecular formula C11H14ClNO4 B2920584 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride CAS No. 2248335-09-1

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride

Cat. No.: B2920584
CAS No.: 2248335-09-1
M. Wt: 259.69
InChI Key: DWAJSBQKOGPHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO4·HCl It is a derivative of phthalic acid, where the benzene ring is substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of phthalic anhydride with 2-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 60-80°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

    Phthalic Acid: 1,2-Benzenedicarboxylic acid, a precursor in the synthesis of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride.

    Isophthalic Acid: 1,3-Benzenedicarboxylic acid, used in the production of polyesters and resins.

    Terephthalic Acid: 1,4-Benzenedicarboxylic acid, a key raw material in the manufacture of polyethylene terephthalate (PET).

Uniqueness: this compound is unique due to the presence of the aminopropyl group, which imparts specific chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and interact with biological targets more effectively compared to its parent compounds .

Properties

IUPAC Name

4-(2-aminopropyl)phthalic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-6(12)4-7-2-3-8(10(13)14)9(5-7)11(15)16;/h2-3,5-6H,4,12H2,1H3,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAJSBQKOGPHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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